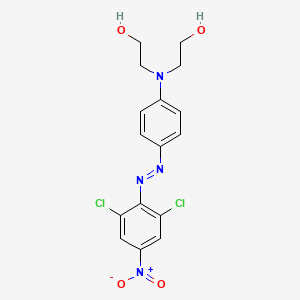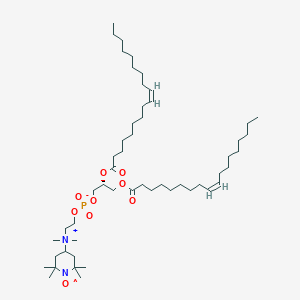
18:1 Tempo PC, 1,2-dioleoyl-sn-glycero-3-phospho(tempo)choline, chloroform
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18:1 Tempo PC, also known as 1,2-dioleoyl-sn-glycero-3-phospho(tempo)choline, is an unsaturated phospholipid. It is primarily used in the preparation of liposomes, which are spherical vesicles that can be used to deliver drugs into the body. This compound is notable for its stability and effectiveness in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the phospholipid structure .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often utilizing high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the product’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions
1,2-dioleoyl-sn-glycero-3-phospho(tempo)choline undergoes various chemical reactions, including:
Oxidation: The unsaturated bonds in the oleoyl chains can be oxidized under specific conditions.
Reduction: The compound can be reduced to alter its chemical properties.
Substitution: The phosphocholine group can be substituted with other functional groups to modify its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield saturated phospholipids .
Scientific Research Applications
1,2-dioleoyl-sn-glycero-3-phospho(tempo)choline has a wide range of scientific research applications, including:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Employed in the preparation of liposomes for drug delivery and gene therapy.
Medicine: Utilized in the development of targeted drug delivery systems, particularly for cancer treatment.
Industry: Applied in the formulation of cosmetics and personal care products due to its emulsifying properties.
Mechanism of Action
The mechanism by which 1,2-dioleoyl-sn-glycero-3-phospho(tempo)choline exerts its effects involves its incorporation into lipid bilayers, where it can influence membrane fluidity and permeability. The molecular targets include cell membranes and various membrane-bound proteins, which can be modulated to achieve specific therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC): Similar in structure but lacks the tempo group.
1,2-dihexadecanoyl-sn-glycero-3-phosphocholine (DPPC): A saturated phospholipid used in similar applications.
160-181 Tempo PC: Another tempo-modified phospholipid with different fatty acid chains.
Uniqueness
1,2-dioleoyl-sn-glycero-3-phospho(tempo)choline is unique due to the presence of the tempo group, which imparts additional stability and specific biochemical properties that are advantageous in drug delivery and other applications .
Properties
Molecular Formula |
C52H98N2O9P |
|---|---|
Molecular Weight |
926.3 g/mol |
InChI |
InChI=1S/C52H98N2O9P/c1-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-49(55)60-45-48(63-50(56)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-2)46-62-64(58,59)61-42-41-54(7,8)47-43-51(3,4)53(57)52(5,6)44-47/h23-26,47-48H,9-22,27-46H2,1-8H3/b25-23-,26-24-/t48-/m1/s1 |
InChI Key |
GHORPKLVHLJVAC-BIUCBCRNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C1CC(N(C(C1)(C)C)[O])(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C1CC(N(C(C1)(C)C)[O])(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



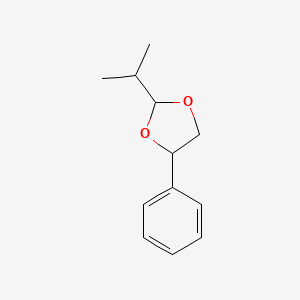

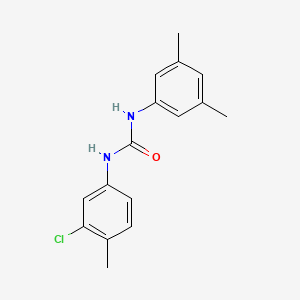
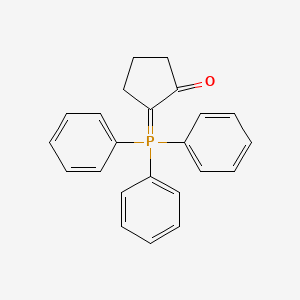
![9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide](/img/structure/B11938519.png)

![3-amino-6-(furan-2-yl)-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11938537.png)

